3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine
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Overview
Description
3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine is a heterocyclic compound that features a piperidine ring substituted with a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine typically involves the reaction of 3-methylpiperidine with 1-methyl-1H-pyrazole-4-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups such as alkyl, acyl, or aryl groups .
Scientific Research Applications
3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against certain biological targets.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine involves its interaction with specific molecular targets. The pyrazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-(1-Methyl-1H-pyrazol-4-yl)piperidine
- 1-Methyl-3-(1H-pyrazol-4-yl)piperidine
Uniqueness
3-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidine is unique due to the specific positioning of the methyl and pyrazole groups on the piperidine ring. This unique structure can result in distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C10H17N3 |
---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-methyl-2-(1-methylpyrazol-4-yl)piperidine |
InChI |
InChI=1S/C10H17N3/c1-8-4-3-5-11-10(8)9-6-12-13(2)7-9/h6-8,10-11H,3-5H2,1-2H3 |
InChI Key |
HGRUSLVINRGWQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCNC1C2=CN(N=C2)C |
Origin of Product |
United States |
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